molecular formula C20H18Cl2N2O2S B4266687 N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

Cat. No. B4266687
M. Wt: 421.3 g/mol
InChI Key: RODAROFKKOHYQX-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of thiazole-based compounds and has shown promising results in various preclinical studies.

Mechanism of Action

DTTB exerts its therapeutic effects through various mechanisms, including inhibition of protein kinases, modulation of ion channels, and activation of transcription factors. DTTB has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. DTTB also modulates ion channels such as TRPM7, which plays a role in calcium homeostasis and cell death. Additionally, DTTB activates transcription factors such as Nrf2, which regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
DTTB has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. DTTB has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. DTTB also reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in inflammation. Furthermore, DTTB has been shown to inhibit the growth and proliferation of tumor cells by inducing apoptosis and autophagy.

Advantages and Limitations for Lab Experiments

DTTB has several advantages for lab experiments, including its high yield and purity, which make it suitable for further research. DTTB also has a well-defined structure, which allows for precise characterization and analysis. However, DTTB also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into account when designing experiments involving DTTB.

Future Directions

There are several future directions for research involving DTTB, including its potential use in combination therapy with other drugs, its effects on other diseases such as diabetes and cardiovascular disease, and its pharmacokinetics and pharmacodynamics. Further studies are needed to fully understand the mechanisms of action of DTTB and its potential therapeutic applications.

Scientific Research Applications

DTTB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, DTTB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and autophagy. In Alzheimer's disease, DTTB has been found to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, DTTB has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c1-3-10-26-15-7-4-13(5-8-15)19(25)24-20-23-18(12(2)27-20)16-9-6-14(21)11-17(16)22/h4-9,11H,3,10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODAROFKKOHYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
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N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

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